molecular formula C18H13BrClNO3 B5119478 (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

Cat. No.: B5119478
M. Wt: 406.7 g/mol
InChI Key: VHKPNCUSZGPPMQ-XNTDXEJSSA-N
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Description

(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and ketones with amines or amino acids under specific reaction conditions. Common reagents used in the synthesis include:

    Aldehydes: 3-bromo-4-ethoxybenzaldehyde

    Ketones: 4-chlorophenyl ketone

    Catalysts: Acid or base catalysts, such as p-toluenesulfonic acid or sodium hydroxide

    Solvents: Organic solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving:

    High-pressure reactors: To increase reaction rates

    Automated systems: For precise control of temperature, pressure, and reagent addition

    Purification techniques: Such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions

    Synthesis: Intermediate in the synthesis of more complex molecules

Biology

    Antimicrobial: Potential antimicrobial properties against bacteria and fungi

    Anticancer: Studied for its potential anticancer activity

Medicine

    Drug Development: Investigated as a lead compound for the development of new pharmaceuticals

Industry

    Materials Science: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: Blocking the activity of key enzymes in metabolic pathways

    Receptor binding: Modulating the activity of cell surface receptors

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
  • (4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

Uniqueness

(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the bromo, ethoxy, and chlorophenyl groups can influence its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO3/c1-2-23-16-8-3-11(9-14(16)19)10-15-18(22)24-17(21-15)12-4-6-13(20)7-5-12/h3-10H,2H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKPNCUSZGPPMQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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